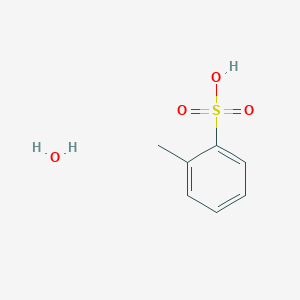

2-Methylbenzenesulfonic acid hydrate

Vue d'ensemble

Description

2-Methylbenzenesulfonic acid hydrate, also known as o-toluenesulfonic acid, is an organic compound with the chemical formula C7H10O4S . It is a colorless or white solid at room temperature, odorless, and highly soluble in water.

Synthesis Analysis

2-Methylbenzenesulfonic acid can be synthesized through various methods, including the sulfonation of toluidine, toluene, or toluic acid. The sulfonation reaction is typically carried out using concentrated sulfuric acid and fuming sulfuric acid as the sulfonating agent.Molecular Structure Analysis

The molecular formula of this compound is C7H10O4S . It has an average mass of 208.232 Da and a Monoisotopic mass of 208.040543 Da . The structure of the molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together .Physical and Chemical Properties Analysis

This compound is highly soluble in water, ethanol, and other polar solvents . It is a strong acid with unique physical and chemical properties that make it useful for a range of applications .Applications De Recherche Scientifique

Catalysis and Synthesis

2-Methylbenzenesulfonic acid hydrate plays a crucial role in catalyzing chemical reactions. For example, it is used in the organocatalytic synthesis of polysubstituted pyrroles from 1,2-diones, aldehydes, and arylamines, providing an efficient approach to these compounds in acceptable to good yields under mild conditions (Zheng, Wang, & Zhou, 2015). Its catalytic properties also facilitate the hydration of alkynes, converting them into ketones efficiently (Liu, Wei, & Cai, 2016).

Oxidation Processes

In oxidation reactions, derivatives of 2-methylbenzenesulfonic acid, such as 2-iodoxybenzenesulfonic acid, have been utilized for the highly chemoselective oxidation of various alcohols to carbonyl compounds under non-aqueous conditions, highlighting the compound's role in the mild and selective oxidation properties of hypervalent iodine compounds (Uyanik & Ishihara, 2009).

Environmental and Analytical Chemistry

This compound derivatives are explored for environmental and analytical applications. For instance, sulfonated polyaniline coated mercury film electrodes, which involve 2-aminobenzenesulfonic acid, have been evaluated for the voltammetric analysis of metals in water, showcasing the potential of these derivatives in removing hazardous chemicals from wastewater (Fungaro, 2001).

Molecular Structure and Proton Transfer Studies

The compound's utility extends to the study of molecular structures and proton transfer mechanisms. Quantum chemical modeling of structures like 2-hydroxybenzenesulfonic and 1,3-benzenedisulfonic acids hydrate clusters provides insights into the formation and thermal stability of these structures, contributing significantly to understanding the process of water adsorption on their surfaces (Zyubina et al., 2012).

Advanced Material Synthesis

In the field of materials science, this compound finds application in the synthesis of novel materials. For example, it is involved in the creation of efficient desulfurization adsorbents for removing sulfur compounds from fuel, highlighting its role in developing environmentally friendly technologies (Yanting et al., 2016).

Safety and Hazards

Propriétés

IUPAC Name |

2-methylbenzenesulfonic acid;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.H2O/c1-6-4-2-3-5-7(6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNJOEUSYAMPBAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1S(=O)(=O)O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

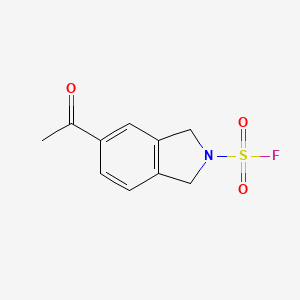

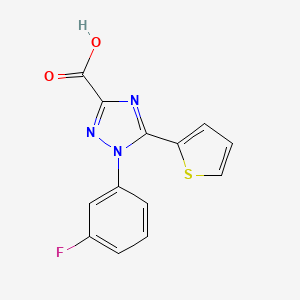

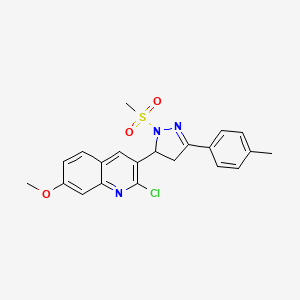

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzene-1-sulfonamide](/img/structure/B2661343.png)

![1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2661344.png)

![3-oxo-N-(4-phenoxyphenyl)-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2661346.png)

![4-[(5-Chloro-1,2,3-thiadiazol-4-yl)methoxy]-benzenecarbaldehyde](/img/structure/B2661348.png)

![[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]amino 4-fluorobenzene-1-sulfonate](/img/structure/B2661362.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2661363.png)

![3,3-Dimethyl-1-[4-(1,2-oxazol-5-yl)phenyl]azetidin-2-one](/img/structure/B2661366.png)